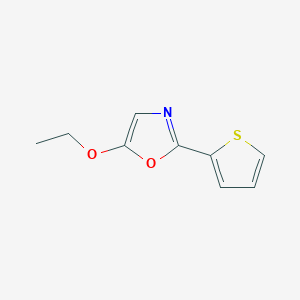

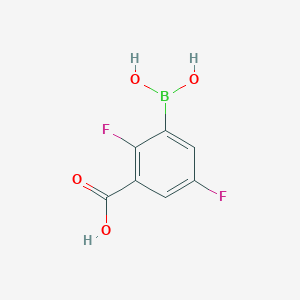

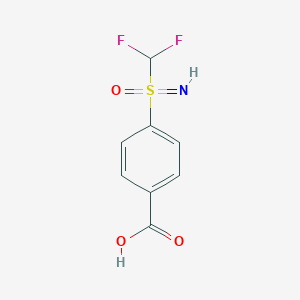

3-Borono-2,5-difluorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Borono-2,5-difluorobenzoic acid is a chemical compound. Unfortunately, I couldn’t find a detailed description of this specific compound. However, its similar compound, 3-Bromo-2,5-difluorobenzoic acid, is a solid or liquid substance with a molecular weight of 2371.

Synthesis Analysis

I couldn’t find specific synthesis methods for 3-Borono-2,5-difluorobenzoic acid. However, there are synthesis methods available for similar compounds2.Molecular Structure Analysis

The molecular structure of 3-Borono-2,5-difluorobenzoic acid is not readily available. However, the molecular formula of a similar compound, 3-Bromo-2,5-difluorobenzoic acid, is C7H3BrF2O21.Chemical Reactions Analysis

I couldn’t find specific chemical reactions involving 3-Borono-2,5-difluorobenzoic acid.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Borono-2,5-difluorobenzoic acid are not readily available. However, a similar compound, 3-Bromo-2,5-difluorobenzoic acid, is known to be a solid or liquid, and it is stored in dry conditions at 2-8°C1.Scientific Research Applications

Synthesis and Organic Material Applications

Optical and Sensing Properties

Boron difluoride compounds, closely related to 3-borono-2,5-difluorobenzoic acid, are recognized for their remarkable optical properties. These compounds are not only exploited for their strong one- and two-photon absorption and intense fluorescence but also for their phosphorescence at room temperature when combined with certain polymers like poly(lactic acid) (PLA). This unique property makes them highly effective as single-component oxygen sensors. The enhanced fluorescence quantum yields and the presence of temperature-sensitive delayed fluorescence underscore their potential as multifunctional molecular probes and sensors (Guoqing Zhang et al., 2007).

Safety And Hazards

The safety and hazards of 3-Borono-2,5-difluorobenzoic acid are not readily available. However, a similar compound, 3-Bromo-2,5-difluorobenzoic acid, has been classified as potentially causing skin irritation, serious eye irritation, and respiratory irritation3.

Future Directions

The future directions of research involving 3-Borono-2,5-difluorobenzoic acid are not readily available.

Please note that the information provided is based on similar compounds and may not fully apply to 3-Borono-2,5-difluorobenzoic acid. For accurate information, further research is needed.

properties

IUPAC Name |

3-borono-2,5-difluorobenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF2O4/c9-3-1-4(7(11)12)6(10)5(2-3)8(13)14/h1-2,13-14H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOGDDKENQSBOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1F)C(=O)O)F)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.92 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dihydroxyboranyl)-2,5-difluorobenzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

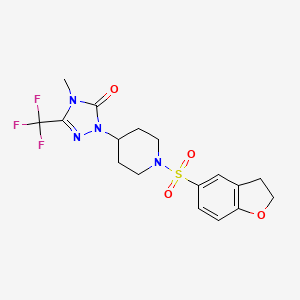

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2864257.png)

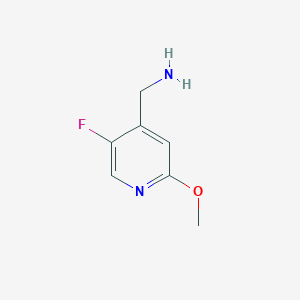

![5-[(3,6-Dimethoxy-2-nitrophenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2864264.png)